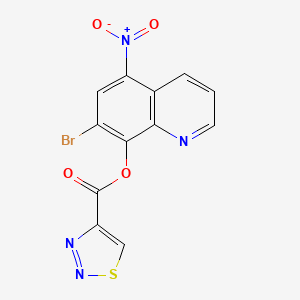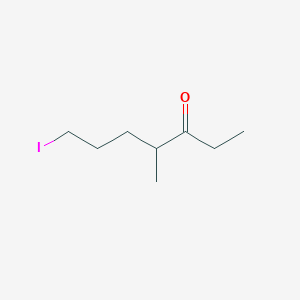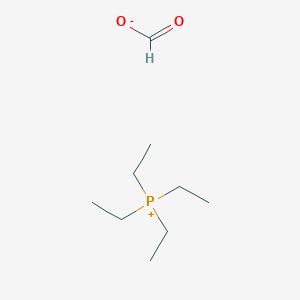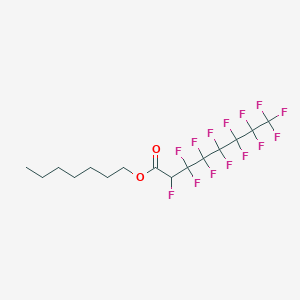![molecular formula C26H40B2Cl2Si2 B14301170 {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 114958-95-1](/img/structure/B14301170.png)
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) is a complex organosilicon compound that features boron, chlorine, and silicon atoms in its structure.
Vorbereitungsmethoden
The synthesis of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2,4,6-trimethylphenylboronic acid with chlorosilane derivatives under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty polymers and coatings
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) stands out due to its unique combination of boron, chlorine, and silicon atoms. Similar compounds include:
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane): Similar in structure but with different substituents.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A poly(triaryl amine) semiconductor with different applications.
Eigenschaften
| 114958-95-1 | |
Molekularformel |
C26H40B2Cl2Si2 |
Molekulargewicht |
501.3 g/mol |
IUPAC-Name |
[2,2-bis[chloro-(2,4,6-trimethylphenyl)boranyl]-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C26H40B2Cl2Si2/c1-17-13-19(3)23(20(4)14-17)27(29)25(26(31(7,8)9)32(10,11)12)28(30)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
InChI-Schlüssel |
XPSVQZNGTZBSHH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)C)C)(C(=C([Si](C)(C)C)[Si](C)(C)C)B(C2=C(C=C(C=C2C)C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)





![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
